molecular formula C6H12O2 B166307 (3-Propan-2-yloxiran-2-yl)methanol CAS No. 125473-29-2

(3-Propan-2-yloxiran-2-yl)methanol

Cat. No.: B166307
CAS No.: 125473-29-2
M. Wt: 116.16 g/mol
InChI Key: MRGITZIKRXYSEO-UHFFFAOYSA-N
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Description

“(3-Propan-2-yloxiran-2-yl)methanol” is an epoxide derivative characterized by an oxirane (epoxide) ring substituted with a propan-2-yl (isopropyl) group at the 3-position and a hydroxymethyl (-CH₂OH) group at the 2-position. Structurally, it shares similarities with other epoxide alcohols, such as glycidol (2,3-epoxy-1-propanol), but differs due to the isopropyl substituent, which may influence its reactivity, solubility, and stability .

The compound’s synthesis likely involves epoxidation of a precursor alkene followed by functionalization, analogous to methods described for related epoxides (e.g., reactions in methanol with amines, as seen in ). Computational tools like InChIKey and SMILES strings (e.g., RZRBXGPSHVAUQO-UHFFFAOYSA-N for a related compound in ) aid in its structural characterization, while crystallographic software (e.g., SHELX, OLEX2) could resolve its 3D conformation if crystallized .

Properties

CAS No.

125473-29-2

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(3-propan-2-yloxiran-2-yl)methanol

InChI

InChI=1S/C6H12O2/c1-4(2)6-5(3-7)8-6/h4-7H,3H2,1-2H3

InChI Key

MRGITZIKRXYSEO-UHFFFAOYSA-N

SMILES

CC(C)C1C(O1)CO

Canonical SMILES

CC(C)C1C(O1)CO

Synonyms

D-erythro-Pentitol, 3,4-anhydro-1,2-dideoxy-2-methyl- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Propan-2-yloxiran-2-yl)methanol can be achieved through several methods. One common approach involves the epoxidation of allylic alcohols using peracids or other oxidizing agents. For instance, the reaction of isopropyl alcohol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) can yield this compound under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Propan-2-yloxiran-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of isopropyl glycidyl ether.

    Reduction: Formation of 1,2-propanediol.

    Substitution: Formation of various functionalized alcohols and ethers.

Scientific Research Applications

(3-Propan-2-yloxiran-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and active ingredients.

    Industry: It is utilized in the production of resins, coatings, and adhesives due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of (3-Propan-2-yloxiran-2-yl)methanol involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various functionalized products. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares “(3-Propan-2-yloxiran-2-yl)methanol” with structurally related epoxides:

Compound Name Molecular Formula Key Substituents Functional Groups Notable Properties/Applications
This compound C₇H₁₂O₂ 3-isopropyl, 2-hydroxymethyl Epoxide, alcohol Limited data; potential for specialty polymers or pharmaceuticals
Glycidol C₃H₆O₂ 2-hydroxymethyl Epoxide, alcohol Used in epoxy resins, drug synthesis; high polarity
Propylene oxide C₃H₆O Methyl Epoxide Industrial monomer (polyurethanes); volatile, low boiling point (34°C)
[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methanol C₁₀H₁₈O₂ 3-methyl, 4-methylpent-3-enyl Epoxide, alcohol Branched substituents increase steric hindrance; experimental use

Reactivity and Stability

  • Ring-Opening Reactions: Epoxides undergo nucleophilic attack at the less-substituted carbon. The isopropyl group in “this compound” may sterically hinder reactions compared to propylene oxide (methyl-substituted) or glycidol (unsubstituted) .
  • Solubility: The hydroxymethyl group enhances water solubility relative to non-polar epoxides (e.g., propylene oxide), but the isopropyl group may reduce it compared to glycidol. Methanol, a common solvent for epoxide reactions (), likely stabilizes the compound during synthesis.

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